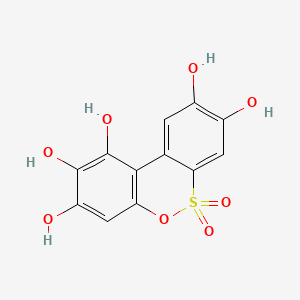
Pkl-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pkl-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Pkl-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical properties.
Scientific Research Applications
Pkl-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of pyruvate kinase and its effects on metabolic pathways.
Biology: this compound is employed in cellular studies to investigate its impact on cell metabolism and proliferation.
Medicine: Research on this compound explores its potential as a therapeutic agent for diseases related to metabolic dysregulation.
Industry: This compound is used in the development of new drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Pkl-IN-1 exerts its effects by inhibiting the activity of pyruvate kinase L. This enzyme plays a crucial role in glycolysis, catalyzing the conversion of phosphoenolpyruvate to pyruvate. By inhibiting this enzyme, this compound disrupts the glycolytic pathway, leading to altered cellular metabolism. The molecular targets include the active site of pyruvate kinase, where this compound binds and prevents substrate conversion .
Comparison with Similar Compounds
Similar Compounds
Compound 3: Another potent inhibitor of pyruvate kinase with similar inhibitory activity.
Compound 1: Exhibits comparable potency against pyruvate kinase L and M2 subtypes.
Uniqueness
Pkl-IN-1 stands out due to its high specificity and potency against pyruvate kinase L. Its unique chemical structure allows for strong binding affinity and effective inhibition, making it a valuable tool in metabolic research .
Properties
Molecular Formula |
C12H8O8S |
|---|---|
Molecular Weight |
312.25 g/mol |
IUPAC Name |
6,6-dioxobenzo[c][1,2]benzoxathiine-1,2,3,8,9-pentol |
InChI |
InChI=1S/C12H8O8S/c13-5-1-4-9(3-6(5)14)21(18,19)20-8-2-7(15)11(16)12(17)10(4)8/h1-3,13-17H |
InChI Key |
QYGBNBFTIGFOMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)S(=O)(=O)OC3=C2C(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















